1-(3,4-Diethoxyphenyl)ethanamine is classified as:
The synthesis of 1-(3,4-Diethoxyphenyl)ethanamine typically involves two main steps: alkylation and reductive amination.
The molecular structure of 1-(3,4-Diethoxyphenyl)ethanamine can be analyzed through its chemical formula and structural representation:
1-(3,4-Diethoxyphenyl)ethanamine can participate in various chemical reactions:
1-(3,4-Diethoxyphenyl)ethanamine exhibits several notable physical and chemical properties:
The applications of 1-(3,4-Diethoxyphenyl)ethanamine span several fields:
The compound 1-(3,4-Diethoxyphenyl)ethanamine is systematically named according to IUPAC conventions as 1-(3,4-diethoxyphenyl)ethan-1-amine. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol, as confirmed by multiple sources [2] [4] [6]. Key molecular descriptors include:
O(C1=CC=C(C=C1OCC)C(N)C)CC [4] OXUSXEBIIDKQFW-UHFFFAOYSA-N (free base) [4] The structure consists of a benzene ring substituted with two ethoxy (–OCH₂CH₃) groups at positions 3 and 4, and an ethanamine (–CH(NH₂)CH₃) moiety attached to position 1. The ethoxy groups confer enhanced lipophilicity compared to methoxy analogs, influencing solubility and reactivity [4].
Table 1: Molecular Descriptors of 1-(3,4-Diethoxyphenyl)ethanamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| CAS Number (Free Base) | 105321-50-4 |
| CAS Number (Hydrochloride) | 390815-37-9 |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (amine + two ether oxygens) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key vibrational modes involve:
Mass Spectrometry (MS):The electron-impact mass spectrum should exhibit a molecular ion peak at m/z 209.1 (M⁺•), with key fragments resulting from:
While no direct crystallographic data for 1-(3,4-diethoxyphenyl)ethanamine exists in the search results, insights can be extrapolated from related compounds:
1-(3,4-Diethoxyphenyl)ethanamine differs critically from analogs in steric and electronic properties:
Table 2: Structural and Electronic Comparison with Key Analogs
| Property | 1-(3,4-Diethoxyphenyl)ethanamine | 3,4-Dimethoxyphenethylamine (DMPEA) |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ | C₁₀H₁₅NO₂ |
| Molecular Weight | 209.28 g/mol | 181.23 g/mol |
| Substituents | 3,4-Diethoxy + α-methylamine | 3,4-Dimethoxy + β-aminoethyl |
| Lipophilicity (LogP) | Higher (due to longer ethoxy chains) | Lower |
| Amino Group Position | Directly attached to aryl ring (α-carbon) | Separated by ethylene chain (β-carbon) |
| Boiling Point | Not reported | 188°C at 15 mmHg |
| Reactivity Notes | Enhanced steric hindrance at amine | Flexible side chain |
Key Distinctions:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5